molecular formula C40H104O28Si16 B1611023 PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted CAS No. 288290-32-4

PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted

Cat. No.: B1611023
CAS No.: 288290-32-4
M. Wt: 1482.6 g/mol
InChI Key: DZNGQMDVHXKOCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted typically involves the reaction of silane derivatives with appropriate organic compounds. The process includes multiple steps such as hydrolysis and condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for creating novel hybrid materials with enhanced properties.

    Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.

    Medicine: Utilized in photodynamic therapy and bioimaging due to its unique structural and functional properties.

    Industry: Applied in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted involves its ability to form stable, well-defined structures at the molecular level. These structures can interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding, van der Waals forces, and covalent interactions. The pathways involved depend on the specific application, such as drug delivery or photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

  • PSS-Octa[(3-glycidyloxypropyl)dimethylsiloxy] substituted
  • PSS-Octa[(3-aminopropyl)dimethylsiloxy] substituted
  • PSS-Octa[(3-chloropropyl)dimethylsiloxy] substituted

Uniqueness

PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted is unique due to its hydroxyl functional groups, which provide versatility in chemical modifications and applications. Compared to similar compounds, it offers enhanced biocompatibility and functionalization potential, making it suitable for a broader range of applications in biomedical and industrial fields .

Properties

IUPAC Name

3-[[3,5,7,9,11,13,15-heptakis[[3-hydroxypropyl(dimethyl)silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethylsilyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H104O28Si16/c1-69(2,33-17-25-41)49-77-57-78(50-70(3,4)34-18-26-42)60-81(53-73(9,10)37-21-29-45)62-79(58-77,51-71(5,6)35-19-27-43)64-83(55-75(13,14)39-23-31-47)65-80(59-77,52-72(7,8)36-20-28-44)63-82(61-78,54-74(11,12)38-22-30-46)67-84(66-81,68-83)56-76(15,16)40-24-32-48/h41-48H,17-40H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNGQMDVHXKOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCO)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO)O[Si](C)(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H104O28Si16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459690
Record name AGN-PC-0052F5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288290-32-4
Record name AGN-PC-0052F5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted
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